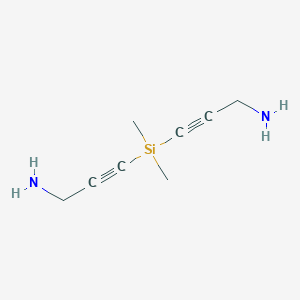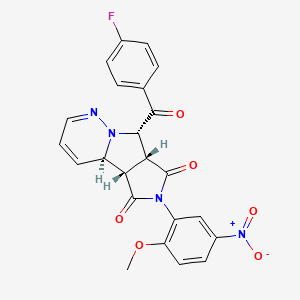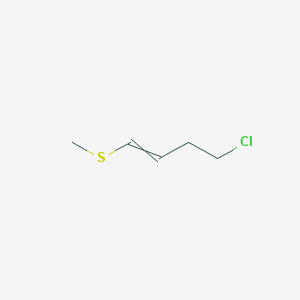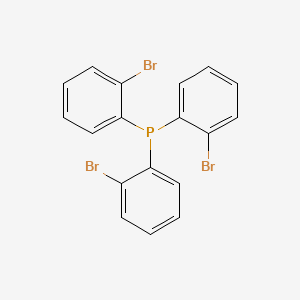![molecular formula C21H36N2O4Sn B12617332 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione CAS No. 918877-52-8](/img/structure/B12617332.png)
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine ring substituted with a tributylstannyl group and a dihydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups, followed by the formation of the pyrimidine ring and subsequent introduction of the tributylstannyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts like Pd(PPh3)4 in the presence of ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydro-2-furanyl]-5-methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various research applications.
Eigenschaften
CAS-Nummer |
918877-52-8 |
|---|---|
Molekularformel |
C21H36N2O4Sn |
Molekulargewicht |
499.2 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-tributylstannylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9N2O4.3C4H9.Sn/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14;3*1-3-4-2;/h1-2,4,6,8,12H,5H2,(H,10,13,14);3*1,3-4H2,2H3;/t6-,8+;;;;/m0..../s1 |
InChI-Schlüssel |
BTQMNUQBJWEWJM-DAKHTTANSA-N |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12617255.png)




![1-[4-(diethylamino)phenyl]-2-[(2-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B12617292.png)

![3-(Dichloromethylidene)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12617304.png)
![1-Phenyl-3-{[(1S)-1-phenylethyl]amino}but-2-en-1-one](/img/structure/B12617308.png)
![(2S)-4-Benzyl-2-[4-(benzyloxy)phenyl]morpholine](/img/structure/B12617336.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B12617337.png)


